N'-(4-ethylcyclohexylidene)cyclopropanecarbohydrazide
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Overview
Description
N’-(4-ethylcyclohexylidene)cyclopropanecarbohydrazide is a compound that belongs to the class of cyclopropane carbohydrazides. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and herbicidal properties . The unique structure of cyclopropane rings makes them highly reactive and versatile intermediates in organic synthesis .
Preparation Methods
The synthesis of N’-(4-ethylcyclohexylidene)cyclopropanecarbohydrazide typically involves the condensation of cyclopropanecarbohydrazide with 4-ethylcyclohexanone. The reaction is usually carried out in the presence of a catalyst such as zinc oxide nanoparticles (ZnO NP) in ethanol . The process involves multiple steps, including the preparation of the key intermediate 2-(furan-2-yl)cyclopropanecarbohydrazide, which is then condensed with various aldehydes to form the final product .
Chemical Reactions Analysis
N’-(4-ethylcyclohexylidene)cyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form various derivatives.
Scientific Research Applications
N’-(4-ethylcyclohexylidene)cyclopropanecarbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Industry: The compound is used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of N’-(4-ethylcyclohexylidene)cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its anticancer and antimicrobial activities .
Comparison with Similar Compounds
N’-(4-ethylcyclohexylidene)cyclopropanecarbohydrazide can be compared with other cyclopropane carbohydrazides, such as:
- N’-(4-methylcyclohexylidene)cyclopropanecarbohydrazide
- N’-(4-chlorophenyl)ethylidene)cyclopropanecarbohydrazide
- 2-(2,4-Dichlorophenoxy)-N’-(4-ethylcyclohexylidene)propanehydrazide
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and chemical reactivity .
Properties
Molecular Formula |
C12H20N2O |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
N-[(4-ethylcyclohexylidene)amino]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H20N2O/c1-2-9-3-7-11(8-4-9)13-14-12(15)10-5-6-10/h9-10H,2-8H2,1H3,(H,14,15) |
InChI Key |
LKQZPGNTUIFHFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=NNC(=O)C2CC2)CC1 |
Origin of Product |
United States |
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